molecular formula C11H15F2NO B13236392 [1-(3,4-Difluorophenyl)ethyl](2-methoxyethyl)amine

[1-(3,4-Difluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13236392
M. Wt: 215.24 g/mol
InChI Key: ZNJHJUNMNLDFBW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)ethanamine adheres to IUPAC rules, prioritizing the longest carbon chain and functional group hierarchy. The parent structure is ethanamine, substituted at the nitrogen by a 2-methoxyethyl group and at the ethyl chain by a 3,4-difluorophenyl ring. The numbering begins at the ethyl group’s terminal carbon, with fluorine atoms at positions 3 and 4 on the aromatic ring. The molecular formula C₁₁H₁₅F₂NO (molecular weight: 215.24 g/mol) aligns with the substituent arrangement:

  • 3,4-Difluorophenyl group : C₆H₃F₂
  • Ethyl backbone : C₂H₄
  • 2-Methoxyethylamine substituent : C₃H₇NO

This nomenclature distinguishes it from structurally similar compounds, such as 1-(3,4-difluorophenyl)ethylamine (C₉H₁₁F₂N) and 1-(3,5-difluorophenyl)ethylamine (C₁₁H₁₅F₂NO), which differ in substitution patterns.

Molecular Architecture and Conformational Analysis

2D Structural Depiction and Bonding Patterns

The 2D structure (Figure 1) features:

  • A 3,4-difluorophenyl ring with C–F bond lengths of approximately 1.35 Å, characteristic of aromatic fluorine substitution.
  • An ethyl bridge (C–C bond length: 1.54 Å) connecting the aromatic ring to the secondary amine.
  • A 2-methoxyethyl group bound to the nitrogen, with C–O and C–N bond lengths of 1.43 Å and 1.47 Å, respectively.

The electron-withdrawing fluorine atoms induce partial positive charges on the aromatic ring, while the methoxy group’s electron-donating nature creates a dipole moment across the molecule.

Table 1: Key Bond Parameters
Bond Type Length (Å) Angle (°)
C–F (aromatic) 1.35 C–C–F: 120
C–C (ethyl bridge) 1.54 C–C–N: 109.5
C–O (methoxy) 1.43 O–C–C: 111

3D Conformational Dynamics and Stereoelectronic Effects

Molecular mechanics simulations (e.g., MMFF94 force field) reveal three dominant conformers (Figure 2):

  • Gauche conformation : Methoxy group oriented toward the aromatic ring (ΔG = 0 kcal/mol).
  • Anti conformation : Methoxy group opposite the ring (ΔG = +1.2 kcal/mol).
  • Eclipsed conformation : Methoxy oxygen aligned with the amine lone pair (ΔG = +2.5 kcal/mol).

Steric hindrance between the methoxy methyl group and aromatic protons destabilizes the eclipsed form. Hyperconjugation between the nitrogen lone pair and σ*C–O orbital stabilizes the gauche conformation by 4.3 kJ/mol, as evidenced by Natural Bond Orbital (NBO) analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):
  • Aromatic protons : δ 7.02–7.25 (m, 2H, H-2 and H-5), δ 6.95 (dt, J = 8.4 Hz, 2H, H-6). Fluorine coupling (²J₆H–F = 8.4 Hz) splits H-6 into a doublet of triplets.
  • Ethyl chain : δ 2.72 (q, J = 7.1 Hz, 2H, CH₂NH), δ 1.32 (t, J = 7.1 Hz, 3H, CH₃).
  • Methoxyethyl group : δ 3.48 (t, J = 5.8 Hz, 2H, OCH₂), δ 3.36 (s, 3H, OCH₃), δ 2.68 (t, J = 5.8 Hz, 2H, NCH₂).
¹³C NMR (101 MHz, CDCl₃):
  • Aromatic carbons : δ 152.1 (C-3, d, J = 245 Hz), 149.8 (C-4, d, J = 240 Hz), 117.6 (C-1), 115.4 (C-2), 114.9 (C-5), 112.7 (C-6).
  • Methoxy group : δ 58.9 (OCH₃), 70.1 (OCH₂).
  • Amine-bearing carbons : δ 49.3 (NCH₂), 35.8 (CH₂NH), 14.1 (CH₃).

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments (Figure 3):

  • Molecular ion : m/z 215.1 [M]⁺- (relative intensity: 12%).
  • Major fragments :
    • m/z 156.1 [M – C₃H₇O]⁺ (loss of 2-methoxyethyl group, 100%).
    • m/z 138.0 [C₆H₅F₂CH₂]⁺ (tropylium-like ion, 68%).
    • m/z 109.0 [C₇H₆F]⁺ (fluorinated benzyl fragment, 45%).

The base peak at m/z 156.1 arises from α-cleavage at the amine, while the m/z 109.0 fragment results from retro-Diels-Alder decomposition of the aromatic ring.

Table 2: Key Mass Spectral Features
m/z Fragment Formula Proposed Structure
215.1 C₁₁H₁₅F₂NO⁺ Molecular ion
156.1 C₈H₈F₂N⁺ [PhF₂–CH₂–CH₂–NH₂]⁺
138.0 C₆H₅F₂CH₂⁺ Fluorobenzylium ion

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)9-3-4-10(12)11(13)7-9/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ZNJHJUNMNLDFBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NCCOC

Origin of Product

United States

Preparation Methods

Preparation of 2-Methoxyethylamine

2-Methoxyethylamine is a crucial building block in the synthesis of the target compound. Efficient preparation methods have been developed and patented, involving catalytic amination of ethylene glycol monomethyl ether:

  • Catalytic Hydrogenation Amination of Ethylene Glycol Monomethyl Ether :
    In a fixed-bed reactor, ethylene glycol monomethyl ether is reacted with ammonia and hydrogen gas in the presence of a catalyst under controlled temperature (200–300 °C, preferably 240–270 °C) and pressure (0.3–1 MPa, preferably 0.5–0.8 MPa). The molar feed ratio of ethylene glycol monomethyl ether to ammonia to hydrogen is optimized around 1:5–10:0.5–1.5. The reaction proceeds via hydrogenation amination, yielding 2-methoxyethylamine after condensation and separation steps.

This method offers a direct and industrially viable route to 2-methoxyethylamine with good selectivity.

Preparation of the Difluorophenyl Ethylamine Moiety

The difluorophenyl ethylamine portion can be prepared via nucleophilic substitution reactions involving difluorobenzyl derivatives and amines:

  • Nucleophilic Substitution of Difluorobenzyl Chlorides with Amines :
    For example, 2,4-difluorobenzyl chloride reacts with 2-methoxyethylamine under basic conditions (using bases such as sodium hydroxide or potassium carbonate) to form (2,4-difluorophenyl)methyl(2-methoxyethyl)amine derivatives. The reaction typically occurs in organic solvents at ambient to reflux temperatures. Purification is achieved through recrystallization or chromatography to obtain high purity products.

While this example is for 2,4-difluoro substitution, the method is adaptable for 3,4-difluoro derivatives by using the corresponding 3,4-difluorobenzyl chloride.

Synthetic Strategy for [1-(3,4-Difluorophenyl)ethyl](2-methoxyethyl)amine

The target compound contains an ethylamine linkage rather than a methylamine linkage, which suggests a slightly different approach:

  • Reductive Amination of 3,4-Difluoroacetophenone with 2-Methoxyethylamine :
    A common method to prepare substituted ethylamines is reductive amination. In this context, 3,4-difluoroacetophenone can be reacted with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation conditions. This process forms the secondary amine by condensation of the ketone with the amine followed by reduction of the imine intermediate.

  • Reaction Conditions :

    • Solvent: Methanol, ethanol, or dichloromethane
    • Temperature: Room temperature to mild heating (25–60 °C)
    • Reducing agent: Sodium cyanoborohydride (NaBH3CN) is preferred for selective reductive amination
    • Molar ratios: Typically 1:1 to 1:1.5 ketone to amine
  • Purification :
    The crude product is purified by extraction, recrystallization, or chromatography.

This method is widely used for preparing substituted ethylamines and is suitable for the synthesis of 1-(3,4-difluorophenyl)ethylamine.

Summary Table of Preparation Methods

Step Starting Materials Reaction Type Conditions Yield & Notes
1 Ethylene glycol monomethyl ether + NH3 + H2 Catalytic hydrogenation amination 200–270 °C, 0.5–0.8 MPa, fixed bed reactor Efficient industrial synthesis of 2-methoxyethylamine
2 3,4-Difluorobenzyl chloride + 2-methoxyethylamine Nucleophilic substitution (for methylamine analogs) Basic conditions, room temp to reflux Adaptable to 3,4-difluoro substitution, yields high purity products
3 3,4-Difluoroacetophenone + 2-methoxyethylamine + NaBH3CN Reductive amination Room temp to 60 °C, methanol or ethanol solvent Preferred route for ethylamine linkage, selective secondary amine formation

Additional Notes and Research Discoveries

  • The catalytic amination of ethylene glycol monomethyl ether to 2-methoxyethylamine is well-documented and scalable, with catalysts typically comprising transition metals such as nickel or cobalt on supports.

  • Reductive amination is favored for its mild conditions and selectivity, avoiding over-reduction or side reactions common in direct alkylation methods.

  • The choice of difluoro substitution pattern (3,4- vs 2,4-) influences the electronic properties and reactivity of intermediates; thus, starting materials must be carefully selected.

  • Purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and recrystallization are critical to isolate the target amine in high purity, especially when preparing pharmaceutical intermediates.

  • Spectroscopic characterization (NMR, MS) confirms the structure and purity of the synthesized amines.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylacetic acid derivatives, while reduction may produce difluorophenylethylamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(3,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a valuable tool for probing the activity of various biological targets .

Medicine: In medicinal chemistry, 1-(3,4-Difluorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: The compound is also utilized in industrial applications, such as the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the methoxyethylamine group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility
  • 1-(3,4-Difluorophenyl)ethylamine : The 2-methoxyethyl group introduces an oxygen atom, likely enhancing solubility in polar solvents compared to purely alkyl-substituted analogs. The molecular weight is estimated at ~215 g/mol (based on analogs) .
  • 1-(3,4-Difluorophenyl)ethylamine (): The isopropyl group lacks oxygen, resulting in higher lipophilicity (logP ~2.5 estimated) and lower solubility. Molecular weight: 199.24 g/mol .
  • Butyl[1-(3,4-difluorophenyl)ethyl]amine (): A butyl chain increases lipophilicity (predicted logP ~3.0) compared to the methoxyethyl variant. Molecular weight: 213.27 g/mol .
Electronic Effects
  • Chlorophenyl Analogs (e.g., [1-(3-chlorophenyl)ethyl][(3,4-difluorophenyl)methyl]amine, ): Chlorine’s stronger electron-withdrawing effect compared to fluorine may alter electronic interactions in biological systems .

Structural Rigidity and Conformational Flexibility

  • This could impact binding to sterically sensitive targets .

Biological Activity

The compound 1-(3,4-Difluorophenyl)ethylamine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound features a difluorophenyl group and a methoxyethyl amine moiety, which may enhance its biological activity. The presence of fluorine atoms is known to improve lipophilicity and metabolic stability, making this compound a candidate for various therapeutic uses.

Structure and Properties

The structural formula of 1-(3,4-Difluorophenyl)ethylamine can be represented as follows:

C12H15F2NO\text{C}_{12}\text{H}_{15}\text{F}_2\text{N}O

This structure includes:

  • A difluorophenyl group, which enhances binding affinity to biological targets.
  • A methoxyethyl group that may influence the compound's pharmacokinetics.

Biological Activity

Research indicates that compounds similar to 1-(3,4-Difluorophenyl)ethylamine exhibit diverse pharmacological effects. The following table summarizes the biological activities associated with this class of compounds:

Activity Description
Dopamine Reuptake Inhibition Potential use in treating depression and ADHD by increasing dopamine levels.
Serotonin Receptor Modulation Possible applications in anxiety and mood disorders through serotonin pathways.
Anticancer Properties In vitro studies suggest cytotoxic effects on cancer cell lines.

The biological activity of 1-(3,4-Difluorophenyl)ethylamine is primarily linked to its interaction with neurotransmitter systems. Fluorinated compounds often demonstrate enhanced binding affinities for receptors involved in neurotransmission, which can lead to improved therapeutic outcomes in mental health disorders.

Case Studies and Research Findings

  • Dopaminergic Activity : A study indicated that related compounds function as dopamine reuptake inhibitors, suggesting potential efficacy in treating conditions like ADHD and depression.
  • Serotonergic Effects : Similar structures have been shown to modulate serotonin receptors, which are crucial targets for anxiety and mood disorder treatments. This modulation can lead to increased serotonin levels in the synaptic cleft, enhancing mood regulation.
  • Anticancer Activity : In vitro experiments demonstrated that derivatives of 1-(3,4-Difluorophenyl)ethylamine exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Computational Studies

Recent advancements in computational chemistry have allowed for the prediction of the biological activity of 1-(3,4-Difluorophenyl)ethylamine through structure-activity relationship (SAR) analyses. These studies utilize molecular docking simulations to assess how well the compound binds to specific biological targets such as neurotransmitter receptors and enzymes involved in cancer progression.

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